molecular formula C13H21Cl2FN2 B3011235 [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286263-51-1

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride

Katalognummer: B3011235
CAS-Nummer: 1286263-51-1
Molekulargewicht: 295.22
InChI-Schlüssel: NFGMQGKREYQKNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C13H21Cl2FN2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a benzyl group through one nitrogen ring atom . The benzyl group is further substituted with a fluorine atom .


Physical and Chemical Properties Analysis

“this compound” has a molar mass of 295.2236432 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Wissenschaftliche Forschungsanwendungen

Biased Agonists for Serotonin Receptors

  • Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, similar in structure to [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride, has identified their role as "biased agonists" for serotonin 5-HT1A receptors. These compounds preferentially promote ERK1/2 phosphorylation over other serotonin receptor pathways, showing potential as antidepressant drug candidates due to their highly potent and efficacious antidepressant-like activity (Sniecikowska et al., 2019).

Inhibition of Monoamine Oxidase-B

  • Benzyl-dimethyl-silyl-methanamine and its derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B) in rat brain. These compounds, particularly 4-fluorobenzyl-dimethyl-silyl-methanamine, demonstrate potential as new anti-Parkinsonian agents (Danzin et al., 1989).

Antiosteoclast Activity

  • Synthesized derivatives involving piperidin-2-yl-methanamine, a related structure, have been reported to exhibit moderate to high antiosteoclast and osteoblast activity. This indicates potential therapeutic applications in bone health and disorders related to bone density (Reddy et al., 2012).

Antipsychotic Potential

  • Conformationally restricted butyrophenones, containing components like 4-fluorobenzoylpiperidine, have been synthesized and evaluated as potential antipsychotic agents. Their affinity for dopamine and serotonin receptors suggests a promising role in treating psychiatric disorders (Raviña et al., 2000).

Inotropic Activity

  • Certain derivatives, such as 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, have shown positive inotropic activity, potentially enhancing stroke volume in cardiac applications (Ji-Yong Liu et al., 2009).

Asymmetric Synthesis

  • Asymmetric synthesis of 2-(1-aminoalkyl) piperidines using related compounds has provided insights into creating specific molecular structures with potential applications in various fields of chemistry and pharmacology (Froelich et al., 1996).

Acetylcholinesterase Studies

  • Analogs such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been synthesized for in vivo studies of acetylcholinesterase, an enzyme linked to Alzheimer's disease (Lee et al., 2000).

Central Nervous System Agents

  • Compounds like 1'-[3-(4-fluorobenzyoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] show potential as central nervous system depressants, offering insights into the development of new neuroleptic drugs (Allen et al., 1978).

Antiplasmodial Activity

  • Certain 1,4-disubstituted piperidines have demonstrated high selectivity and activity against resistant strains of Plasmodium falciparum, suggesting their potential as antimalarial agents (Ngemenya et al., 2018).

Prokinetic Agents

  • Derivatives like KDR-5169, containing a 1-(3-fluoro-4-methoxybenzyl)piperidine structure, have been identified as prokinetic agents, enhancing gastric contractile and emptying activities, indicating their potential in treating gastrointestinal disorders (Tazawa et al., 2002).

Eigenschaften

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMQGKREYQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.